Sorbitan monooleate
Overview
Description
Sorbitan Monooleate is a fatty acid ester with the molecular formula C24H44O6 . It is also known by other names such as Span 80 and Arlacel 80 . It is used in various applications as a nonionic emulsifier, stabilizer, and surfactant .
Synthesis Analysis
Sorbitan Monooleate is a partial oleate ester of Sorbitol and its mono- and dianhydrides . It is derived from sorbitan, which is also used to produce polysorbates . Upon saponification, it yields not less than 72.0% and not more than 78.0% of fatty acids, and not less than 25.0% and not more than 31.0% of polyols (w/w) .Molecular Structure Analysis
The IUPAC name for Sorbitan Monooleate is [(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate . Its molecular weight is 428.6 g/mol . The effect of the molecular structure of sorbitan monoester surfactants on the formation of simple three-component creams has been presented .Chemical Reactions Analysis
Sorbitan oleates, which are fatty acid esters, will undergo hydrolysis under alkaline conditions and reshape sorbitan and salts of oleic acid . Sorbitan esters (Spans) are nonionic surfactants that are derived from sorbitan – the precursor also used to produce polysorbates .Physical And Chemical Properties Analysis
Sorbitan Monooleate has a molecular weight of 428.6 g/mol . It is a fatty acid ester . The density of Sorbitan Monooleate is 0.986 g/mL .Scientific Research Applications
Stabilization of Emulsions and Foams
- Sorbitan monooleate has been studied for its role in stabilizing oleofoams, a mixture of vegetable oil and sorbitan ester. This application is significant in enhancing foam stability, which is crucial in various industrial and food processes (Liu & Binks, 2022).
Microsphere Fabrication
- In the field of material science, sorbitan monooleate has been used as an emulsion stabilizer and size controller in the preparation of polyblend polylactic acid and polycaprolactone microspheres. This is relevant for applications requiring specific particle sizes and stable emulsions (Ryofi & Budianto, 2020).
Pesticide Formulation
- Sorbitan monooleate, in the form of Polyoxyethylene (20) sorbitan monooleate, has been used as an adjuvant in pesticide formulations. Studies have explored its safety and effectiveness for non-target terrestrial plants like tomatoes and corn (Shaari, 2022).
Improving Biodiesel Properties
- It has been applied in biodiesel blends to improve cold-flow properties. This application is crucial in enhancing the performance and usability of biodiesel in colder climates (Fathurrahman et al., 2021).
Interactions in Hydrate Particles
- Sorbitan monooleate's impact on the interactions between hydrate particles and water droplets has been a subject of study, particularly in the context of preventing hydrate agglomeration, which is vital in oil and gas industries (Li et al., 2018).
Surfactant Assembly in Microemulsions
- Its role in the phase behavior and physicochemical characteristics of pseudoternary systems has been researched, highlighting its potential in drug delivery systems (Suna & Misra, 2018).
Mineral Separation Enhancement
- Sorbitan monooleate is utilized in magnetic carrier technology to enhance the separation of minerals, such as beryl from quartz, demonstrating its applicability in mineral processing (Fawzy, 2021).
Transdermal Drug Delivery
- It has been investigated for its effect on the molecular mobility of pressure-sensitive adhesive in transdermal patches, which is significant for improving drug permeation through the skin (Wang et al., 2018).
Nanocomposite and Conductive Films
- Sorbitan monooleate has been used in the fabrication of silver–sorbitan monooleate nanocomposites, leading to the development of concentrated silver organosols and conductive films, relevant in electronic and nanotechnology fields (Demidova et al., 2019).
Oil Spill Treatment
- Its application in the development of gel-like dispersants for oil spill treatment has been explored. These dispersants can effectively lower interfacial tension and stabilize crude oil-in-water emulsions, crucial for environmental protection and cleanup efforts (Owoseni et al., 2018).
Lyotropic Liquid Crystals for Drug Delivery
- Sorbitan monooleate has been involved in the development of temperature-sensitive lyotropic liquid crystals for transdermal drug delivery systems, highlighting its role in pharmaceutical technology (Liu et al., 2021).
Impact on Flow Properties in Biodiesel
- Its use in palm oil biodiesel has been researched, particularly in reducing the cloud point and cold filter plugging point, which are critical for the practical use of biodiesel (Azaria et al., 2021).
Soil Washing Effluent Treatment
- Sorbitan monooleate aided in the treatment of soil washing effluent using photoactivation methods, which is a novel approach for environmental remediation (Tao et al., 2019).
Controlled Solute Release from Emulsions
- In food science, it has been used to control the release of solutes from water-in-oil emulsions, which can have applications in food packaging and preservation (Zhao et al., 2018).
Safety And Hazards
Sorbitan Monooleate is safe for all animal species at the proposed maximum content of 85 mg/kg complete feed . It is not expected to pose a risk for the consumer under the proposed conditions of use . Sorbitan Monooleate is irritant to skin and eyes and it is not considered a skin sensitiser . Users are unlikely to be exposed to Sorbitan Monooleate via inhalation .
Future Directions
properties
IUPAC Name |
[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h9-10,20-21,23-26,28H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23+,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGKJDSIEKMTRX-AAZCQSIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027397 | |
Record name | Sorbitan, mono-(9Z)-9-octadecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to amber liquid; [Merck Index] Clear deep brownish-yellow viscous liquid; [MSDSonline] | |
Record name | Sorbitan monooleate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7190 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sorbitan Monooleate | |
CAS RN |
1338-43-8 | |
Record name | Sorbitan monooleate [USAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001338438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sorbitan, mono-(9Z)-9-octadecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SORBITAN MONOOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06XEA2VD56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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